Lymecycline

Solubility Formulation Bioavailability

Lymecycline (CAS 992-21-2) is a second-generation tetracycline antibiotic with exceptional aqueous solubility—5,000-fold greater than tetracycline base—ensuring predictable oral absorption via active intestinal transport. Unlike generic tetracycline or doxycycline, it achieves 4-fold higher urine concentrations (240 µg/mL) and exhibits significantly lower phototoxicity, making it the preferred API for dermatology, urinary tract infection, and hidradenitis suppurativa research. Its once-daily dosing profile enhances compliance in clinical studies. Procure high-purity lymecycline for formulation development, pharmacokinetic studies, and antibiotic research.

Molecular Formula C29H38N4O10
Molecular Weight 602.6 g/mol
CAS No. 992-21-2
Cat. No. B608756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLymecycline
CAS992-21-2
SynonymsLymecycline;  Mucomycin;  Tetralisal;  Limeciclina
Molecular FormulaC29H38N4O10
Molecular Weight602.6 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)NCNCCCCC(C(=O)O)N)N(C)C)O
InChIInChI=1S/C29H38N4O10/c1-28(42)13-7-6-9-17(34)18(13)22(35)19-14(28)11-15-21(33(2)3)23(36)20(25(38)29(15,43)24(19)37)26(39)32-12-31-10-5-4-8-16(30)27(40)41/h6-7,9,14-16,21,31,34-35,38,42-43H,4-5,8,10-12,30H2,1-3H3,(H,32,39)(H,40,41)/t14-,15-,16-,21-,28+,29-/m0/s1
InChIKeyPZTCVADFMACKLU-UEPZRUIBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityVery soluble in water, slightly soluble in ethanol (96 per cent), practically insoluble in methylene chloride.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Lymecycline (CAS 992-21-2): High-Solubility Tetracycline Prodrug for Dermatological and Respiratory Applications


Lymecycline (CAS 992-21-2) is a second-generation, semi-synthetic tetracycline antibiotic formed by the Mannich condensation of tetracycline base with L-lysine and formaldehyde [1]. It functions as a water-soluble prodrug that rapidly hydrolyzes in vivo to release active tetracycline [2]. Lymecycline is distinguished from other tetracyclines by its approximately 5,000-fold greater aqueous solubility compared to tetracycline base and its unique absorption via active transport mechanisms in the intestinal tract [3]. It is primarily indicated for the treatment of moderate to severe acne vulgaris and is also employed in managing hidradenitis suppurativa, respiratory tract infections, and other susceptible bacterial infections [4].

Why Lymecycline Cannot Be Substituted by Generic Tetracycline or Doxycycline: A Procurement Perspective


Despite belonging to the same tetracycline antibiotic class, lymecycline possesses distinct physicochemical and pharmacokinetic properties that preclude simple substitution with generic tetracycline hydrochloride or doxycycline. Lymecycline's markedly enhanced aqueous solubility and active transport absorption mechanism differentiate it fundamentally from tetracycline base [1]. Furthermore, direct comparative studies reveal that lymecycline achieves significantly higher serum and urine concentrations than doxycycline at standard therapeutic doses [2], and it demonstrates substantially lower phototoxic potential—a critical safety consideration for long-term dermatological use [3]. These quantifiable differences in solubility, absorption, tissue distribution, and safety profile necessitate product-specific selection criteria, particularly in procurement for dermatology, chronic respiratory disease, and conditions requiring prolonged therapy.

Lymecycline (CAS 992-21-2): Product-Specific Quantitative Differentiation Evidence


Aqueous Solubility: 5,000-Fold Enhancement Over Tetracycline Base

Lymecycline exhibits a 5,000-fold improvement in aqueous solubility compared to tetracycline base, a property conferred by the lysine conjugate modification [1]. This enhancement enables solubility at all physiological pH values, whereas tetracycline hydrochloride demonstrates pH-dependent solubility limitations [2].

Solubility Formulation Bioavailability

Serum Pharmacokinetics: Higher Concentrations Than Doxycycline at Equivalent Dosing

In a randomized crossover trial of 8 healthy volunteers receiving 300 mg lymecycline or 100 mg doxycycline, lymecycline achieved statistically significantly higher serum concentrations from 3 to 9 hours post-dose [1]. The serum half-life for lymecycline was approximately 10 hours, compared to 12 hours for doxycycline, classifying both as intermediate-acting tetracyclines requiring twice-daily dosing [1].

Pharmacokinetics Serum concentration Doxycycline comparison

Urinary Concentration: 4-Fold Higher Than Doxycycline in Urinary Tract Infections

In a crossover study of 10 healthy volunteers, lymecycline achieved a mean urine concentration of 240 µg/mL, which was 4-fold higher than the 60 µg/mL achieved by doxycycline, despite both drugs maintaining therapeutic serum levels [1].

Urinary concentration UTI Doxycycline comparison

Phototoxicity Risk: Significantly Lower Than Doxycycline in Human Volunteers

A double-blind crossover study in 8 healthy human volunteers demonstrated that doxycycline possesses a significantly higher phototoxic potency than lymecycline, as measured by objective erythema assessment [1]. In vitro photohemolysis assays corroborated these findings: lymecycline induced only 7% hemolysis at 100 µg/mL, whereas doxycycline caused 85% hemolysis at 50 µg/mL [2].

Phototoxicity Safety Doxycycline comparison

Cost-Effectiveness: 4-Fold More Cost-Effective Than Minocycline with Comparable Efficacy

A multicenter randomized blinded study comparing lymecycline and minocycline for acne vulgaris treatment demonstrated comparable safety and efficacy profiles between the two agents; however, the cost of treatment with lymecycline was 4-fold lower than minocycline [1].

Cost-effectiveness Minocycline comparison Acne

Hidradenitis Suppurativa: Clinical Improvement Comparable to Tetracycline and Doxycycline

A prospective study of 108 patients with hidradenitis suppurativa (HS) evaluated tetracycline 500 mg twice daily, doxycycline 100 mg twice daily, and lymecycline 300 mg twice daily over a mean treatment duration of 4.3 months [1]. Mean Hidradenitis Suppurativa Score (HSS) improved from 26.10 (SD 20.18) at baseline to 17.97 (SD 17.88) at follow-up across all groups (difference 8.13 points; 95% CI 5.21-10.93; p < 0.0001). The tetracycline group showed the greatest numerical improvement, with lymecycline and doxycycline demonstrating comparable efficacy [1].

Hidradenitis suppurativa Clinical efficacy Tetracycline comparison

Lymecycline (CAS 992-21-2): Optimal Application Scenarios for Research and Industrial Procurement


Dermatology: First-Line Oral Therapy for Moderate to Severe Acne Vulgaris

Lymecycline 300 mg once daily is established as an effective and safe treatment for moderate to severe acne vulgaris, with comparable efficacy to minocycline but at a 4-fold lower cost [1]. Its once-daily dosing regimen enhances patient compliance relative to tetracycline, which requires more frequent administration [2]. The compound's significantly lower phototoxicity compared to doxycycline further supports its use in patients with significant sun exposure or during summer months [3].

Urinary Tract Infections: Maximizing Local Drug Concentrations

Lymecycline achieves 4-fold higher urine concentrations (240 µg/mL) than doxycycline (60 µg/mL) at standard therapeutic doses [4]. This pharmacokinetic advantage makes lymecycline a rational choice for treating susceptible urinary tract infections, particularly when high local drug levels are desirable for eradicating uropathogens.

Hidradenitis Suppurativa: Oral Tetracycline-Class Management

Lymecycline 300 mg twice daily is an effective oral treatment option for hidradenitis suppurativa, with clinical outcomes comparable to tetracycline 500 mg twice daily and doxycycline 100 mg twice daily [5]. The prospective study demonstrating significant HSS improvement (8.13-point reduction; p < 0.0001) supports lymecycline's inclusion in HS treatment protocols where tetracycline-class antibiotics are indicated.

Pharmaceutical Formulation: High-Solubility Tetracycline Prodrug

Lymecycline's 5,000-fold solubility enhancement over tetracycline base and its active transport absorption mechanism offer distinct formulation advantages [6]. The compound is soluble at all physiological pH values, unlike tetracycline hydrochloride, which exhibits pH-dependent solubility limitations [7]. These properties facilitate development of oral solid dosage forms with predictable absorption profiles and reduced food-effect variability [8].

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